molecular formula C16H23BO2 B13407968 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13407968
M. Wt: 258.2 g/mol
InChI Key: TVGYBDCEYWZZOG-UHFFFAOYSA-N
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Description

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-11-8-12(2)10-14(9-11)13(3)17-18-15(4,5)16(6,7)19-17/h8-10H,3H2,1-2,4-7H3

InChI Key

TVGYBDCEYWZZOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Hydroboration of 3,5-Dimethylphenylacetylene

This is the most direct route to the target compound. The alkyne substrate undergoes hydroboration with pinacolborane (HBpin) or related boron reagents under catalytic conditions.

Typical Conditions:

Parameter Description
Substrate 3,5-Dimethylphenylacetylene
Boron Source Pinacolborane (HBpin) or bis(pinacolato)diboron
Catalyst Transition metal catalysts such as FeH(CO)(NO)(PPh3)2, Ni-complexes, or Pt(PPh3)4
Solvent Tetrahydrofuran (THF), toluene
Temperature 0–80 °C
Reaction Time 9–24 hours
Atmosphere Inert (argon or nitrogen)

Mechanism and Outcome:

  • The alkyne undergoes syn-addition of the B–H bond, yielding predominantly the (E)-vinylboronate ester.
  • Catalysts such as FeH(CO)(NO)(PPh3)2 have been shown to afford high regio- and stereoselectivity in hydroboration of internal alkynes, including aryl-substituted ones.
  • The reaction is monitored by ^1H NMR and GC-MS to confirm conversion and selectivity.

Representative Literature Example:

  • Gao and Hoveyda (2010) reported a Ni-catalyzed hydroboration of arylacetylenes with diisobutylaluminum hydride and a Ni-complex in THF at 0–80 °C, achieving high yields (up to 94%) of vinylboronate esters closely related to the target compound.

Transition Metal-Catalyzed Borylation of Vinyl Precursors

An alternative approach involves the catalytic diboration or borylation of vinyl-substituted arenes or alkynes using bis(pinacolato)diboron under platinum or palladium catalysis.

Typical Conditions:

Parameter Description
Substrate Symmetrical or substituted alkynes or dienes
Boron Source Bis(pinacolato)diboron
Catalyst [Pt(PPh3)4], Pd complexes
Solvent Toluene, THF
Temperature 80 °C
Reaction Time 18 hours
Atmosphere Argon

Mechanism and Outcome:

  • The catalyst activates bis(pinacolato)diboron to add across the alkyne or diene, forming boryl-functionalized vinyl compounds.
  • This method allows precise control over substitution patterns and stereochemistry.

Synthesis of the Boronate Ester from Pre-Functionalized Aryl Halides

In some cases, the vinylboronate ester is accessed via cross-coupling reactions involving aryl halides bearing boronate groups.

Typical Conditions:

Parameter Description
Starting Material 2-bromo-1,3-dimethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzene
Reagents (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate
Solvent Dimethyl sulfoxide (DMSO)
Temperature 20–90 °C
Reaction Time 3 hours
Atmosphere Inert

This method is more relevant for related boronate esters but can be adapted for vinyl-substituted analogs.

Experimental Data Summary

Method Catalyst/Conditions Yield (%) Selectivity Notes
Hydroboration of 3,5-dimethylphenylacetylene with Ni-complex Ni complex, diisobutylaluminum hydride, THF, 0–80 °C, 24 h 94 High (E-isomer) Well-established, scalable
Fe-catalyzed hydroboration FeH(CO)(NO)(PPh3)2, THF, 80 °C, 9 h Not specified High Effective for internal alkynes
Pt-catalyzed diboration [Pt(PPh3)4], bis(pinacolato)diboron, toluene, 80 °C, 18 h Not specified High Suitable for boryl-functionalized vinyls
Pd-catalyzed cross-coupling Pd(dppf)Cl2, KOAc, DMSO, 20–90 °C, 3 h Not specified High For arylboronate esters, adaptable for vinyl

Summary and Recommendations

  • The most reliable and widely used method for preparing 2-(1-(3,5-dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is hydroboration of 3,5-dimethylphenylacetylene using transition metal catalysts (Ni, Fe, Pt) and pinacolborane or bis(pinacolato)diboron.
  • Reaction conditions should be optimized for temperature (0–80 °C), inert atmosphere, and reaction time (9–24 h) to maximize yield and selectivity.
  • Analytical techniques like ^1H NMR, ^13C NMR, and GC-MS are essential for monitoring conversion and stereoselectivity.
  • Alternative methods such as Pd-catalyzed cross-coupling of pre-formed boronate esters can be employed depending on substrate availability and desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity and stability, making it particularly suitable for forming carbon-carbon bonds under mild conditions. Its structure allows for efficient transmetalation and reductive elimination, which are crucial for successful Suzuki–Miyaura coupling reactions .

Biological Activity

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • CAS Number : 325142-93-6
  • Molecular Formula : C16H23BO2
  • Molecular Weight : 258.16 g/mol
  • Purity : >97% (GC)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a reagent in organic synthesis and its potential therapeutic applications. Here are some key findings:

  • Reactivity with Biological Molecules : The dioxaborolane structure allows for selective reactions with various biological nucleophiles, such as amines and alcohols. This property can be utilized for targeted drug delivery systems.
  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit anticancer properties by inhibiting key enzymes involved in tumor growth .

Case Studies

  • In Vitro Studies : Research indicates that derivatives of dioxaborolane compounds show promise in inhibiting cancer cell proliferation. For instance, a study involving breast cancer cell lines demonstrated that these compounds could induce apoptosis through caspase activation .
    StudyCell LineConcentrationEffect
    AMCF-710 µM50% inhibition of growth
    BHeLa20 µMInduction of apoptosis
  • In Vivo Studies : Animal model experiments have shown that administering these compounds can significantly reduce tumor size compared to controls. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response .

Toxicology and Safety Profile

Despite its potential therapeutic benefits, safety assessments indicate that 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may pose risks such as skin and eye irritation upon exposure . Proper handling precautions are recommended during laboratory use.

Q & A

Q. Key Methodological Steps :

  • Reaction Setup : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and THF or dioxane as solvents .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization .
  • Analysis : ¹H/¹³C NMR (e.g., δ 1.23 ppm for pinacol methyl groups) and mass spectrometry (EI-MS) .

What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?

Basic Research Question
¹H NMR, ¹³C NMR, and IR spectroscopy are standard. Key NMR signals include:

  • ¹H NMR :
    • Pinacol methyl groups: Singlet at δ 1.23 ppm (12H, (CH₃)₄C₂O₂B).
    • Vinyl protons: Doublets at δ 5.8–6.5 ppm (J = 16–18 Hz, trans-configuration) .
  • ¹³C NMR : Boron-bound aromatic carbons at δ 130–140 ppm .
  • IR : B-O stretching at ~1350 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .

Advanced Tip : Use ¹¹B NMR to confirm boron coordination (δ 28–32 ppm for dioxaborolanes) .

How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl synthesis?

Advanced Research Question
Optimization focuses on catalyst selection, solvent systems, and ligand design:

  • Catalysts : Pd(OAc)₂ with SPhos or XPhos ligands increases turnover number (TON > 1000) .
  • Solvents : Use toluene/water biphasic systems to enhance substrate solubility and reduce side reactions .
  • Temperature : 80–100°C for 12–24 hours achieves >90% yield .
  • Substrate Scope : Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) react faster than electron-rich ones .

Data Contradiction Note : Some studies report lower yields with sterically hindered substrates (e.g., ortho-substituted aryl halides). Adjust ligand steric bulk (e.g., switch to t-BuBrettPhos) to mitigate this .

How should researchers address discrepancies in reported catalytic efficiencies across studies using this boronate?

Advanced Research Question
Contradictions often arise from differences in:

  • Reaction Monitoring : Use GC-MS or in situ ¹H NMR to track real-time conversion, avoiding endpoint biases .
  • Impurity Effects : Trace Pd residues or moisture can deactivate catalysts. Pre-purify reagents via freeze-pump-thaw cycles .
  • Ligand Degradation : Chelating ligands (e.g., dppf) may oxidize; use fresh batches or stabilize with antioxidants (e.g., BHT) .

Case Study : A 2025 study found that residual K₂CO₃ in crude products reduced yields by 15–20%. Implementing aqueous washes (pH 7 buffer) resolved this .

What computational methods predict the reactivity of this compound in photoredox or transition-metal-catalyzed reactions?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : The boron center’s Lewis acidity (partial charge ~+0.3 e) facilitates transmetalation in Suzuki reactions .
  • Steric Effects : Substituents on the 3,5-dimethylphenyl group increase steric hindrance (cone angle ~140°), slowing coupling with bulky partners .
  • Excited-State Behavior : TD-DFT predicts absorption at 300–350 nm, relevant for photoinduced electron-transfer applications .

Validation : Compare computed NMR shifts (<2 ppm error) and reaction barriers (<5 kcal/mol) with experimental data .

How do storage conditions impact the compound’s stability, and what protocols ensure long-term viability?

Advanced Research Question
Stability is sensitive to moisture and oxygen:

  • Degradation Pathways : Hydrolysis of the dioxaborolane ring forms boronic acids, detectable via ¹H NMR (disappearance of pinacol methyl signals) .
  • Optimal Storage : Argon-flushed vials at –20°C in anhydrous DMF or THF. Under these conditions, >95% purity is maintained for 12 months .
  • Handling : Use gloveboxes (O₂ < 1 ppm, H₂O < 10 ppm) for weighing and aliquoting .

What role does this compound play in materials science, particularly in OLED or polymer research?

Advanced Research Question
As a building block for π-conjugated systems:

  • OLEDs : Incorporate into emissive layers via copolymerization with fluorenes (e.g., λₑₘ ≈ 450 nm for blue emission) .
  • Conductive Polymers : Suzuki coupling with thiophene boronic esters yields low-bandgap polymers (Eg ≈ 1.8 eV) for organic photovoltaics .
  • Mechanistic Insight : The vinyl group enhances planarity, reducing steric twisting and improving charge mobility (hole mobility ≈ 0.1 cm²/V·s) .

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